2-Hexadecanoylamino-4-nitrophenylphosphorylcholine

Enzyme Selectivity Sphingomyelinase Lysosomal Storage Disorders

Standard sphingomyelinase assays cannot distinguish acid sphingomyelinase (ASM) from neutral sphingomyelinase (NSM) in complex biological samples. HDA-PC (CAS 60438-73-5) is the definitive chromogenic substrate engineered for exclusive ASM selectivity. Its hexadecanoyl chain and 4-nitrophenyl reporter confer recognition by ASM while rendering it inert to Mg²⁺-dependent NSM. • Enables specific ASM quantification without NSM inhibitors or prior enzyme purification. • Validated for Niemann-Pick Types A/B diagnostic assay development with non-radioactive colorimetric readout. • Water-soluble, detergent-free format ideal for high-throughput screening and automated workflows.

Molecular Formula C27H49N3O7P+
Molecular Weight 575.7 g/mol
CAS No. 60438-73-5
Cat. No. B015569
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hexadecanoylamino-4-nitrophenylphosphorylcholine
CAS60438-73-5
Synonyms2-hexadecanoylamino-4-nitrophenylphosphocholine
2-hexadecanoylamino-4-nitrophenylphosphorylcholine
2-N-(hexadecanoyl)-amino-4-nitrophenylphosphorylcholine
HDA-PC
HDANPPcholine
HNP cpd
Molecular FormulaC27H49N3O7P+
Molecular Weight575.7 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCC(=O)NC1=C(C=CC(=C1)[N+](=O)[O-])OP(=O)(O)OCC[N+](C)(C)C.[OH-]
InChIInChI=1S/C27H48N3O7P.H2O/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-27(31)28-25-23-24(29(32)33)19-20-26(25)37-38(34,35)36-22-21-30(2,3)4;/h19-20,23H,5-18,21-22H2,1-4H3,(H-,28,31,34,35);1H2
InChIKeyCDTKXKMMWVIQDN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

HDA-PC for Acid Sphingomyelinase Research & Diagnostics


2-Hexadecanoylamino-4-nitrophenylphosphorylcholine (HDA-PC; CAS 60438-73-5) is a synthetic chromogenic sphingomyelin analog [1]. As a biochemical reagent with purity levels typically ≥98% , it serves as a substrate specifically designed for the selective detection and quantification of acid sphingomyelinase (ASM) activity. This compound facilitates research into sphingolipid metabolism, lysosomal storage disorders, and related drug discovery efforts.

Why HDA-PC Outperforms Generic Substrates


Generic substitution fails because this compound possesses unique structural features that dictate its enzymatic selectivity, a property not shared by common alternatives. The molecule's hexadecanoyl fatty acyl chain and 4-nitrophenyl chromogenic group confer specific recognition by acid sphingomyelinase (ASM) while rendering it an unsuitable substrate for Mg2+-dependent neutral sphingomyelinase (NSM) [1]. This contrasts sharply with natural sphingomyelin, which is hydrolyzed by both enzymes, and simpler nitrophenyl substrates like p-nitrophenylphosphorylcholine, which lack this isoform selectivity . Therefore, assays employing natural sphingomyelin or non-selective chromogenic substrates cannot provide a specific measurement of ASM activity in complex biological samples.

Quantitative Evidence for HDA-PC


ASM Selectivity Over NSM

The compound demonstrates high selectivity for acid sphingomyelinase (ASM) compared to Mg2+-dependent neutral sphingomyelinase (NSM). In a direct comparison using normal human brain cortex homogenate, ASM hydrolyzed HDA-PC at a rate approximately twice that of natural sphingomyelin, while NSM showed negligible activity towards HDA-PC (hydrolysis ratio of HDA-PC to sphingomyelin ≈ 0-0.05) [1]. This stark difference in substrate specificity ensures that assays using HDA-PC specifically measure ASM activity, even in the presence of NSM.

Enzyme Selectivity Sphingomyelinase Lysosomal Storage Disorders

Kinetic Performance on Purified ASM

Kinetic studies using purified human placental acid sphingomyelinase provide a direct comparison between HDA-PC and the natural substrate. The Michaelis-Menten constant (Km) for HDA-PC was determined to be 340 µM, compared to 55 µM for sphingomyelin [1]. While the affinity for the artificial substrate is lower, the assay's robustness is supported by the shared pH optimum of 5.5 for both substrates [1], confirming that the compound operates under physiologically relevant conditions for ASM.

Enzyme Kinetics Acid Sphingomyelinase Km Determination

Diagnostic Utility in Niemann-Pick Disease

The compound's diagnostic value was established in a foundational clinical study. When incubated with extracts from patients with Niemann-Pick disease Type A, no hydrolysis of HDA-PC was observed. In contrast, extracts from heterozygotes and patients with the milder Type C form showed intermediate levels of activity, clearly differentiating them from healthy controls [1]. This validation across multiple tissue and cell types confirms its utility as a reliable chromogenic reagent for diagnostic purposes.

Clinical Diagnostics Niemann-Pick Disease Enzymatic Assay

Specificity vs. Phospholipases

The compound's structure confers high specificity, ensuring that the measured signal is exclusively due to sphingomyelinase activity. In contrast to the related chromogenic substrate p-nitrophenylphosphorylcholine (p-NPPC), which is cleaved by phospholipase C (PLC), HDA-PC is not hydrolyzed by PLC preparations [1]. This lack of cross-reactivity eliminates a major potential source of interference in complex biological samples, where PLC activity may be present.

Enzyme Specificity Phospholipase C Cross-Reactivity

Water Solubility for Detergent-Free Assays

Unlike its natural counterpart, sphingomyelin, which requires detergents or organic solvents like Triton X-100 to form mixed micelles for enzymatic assays, HDA-PC is a water-soluble substrate [1]. This property streamlines assay preparation, reduces the number of variables that need to be controlled, and eliminates potential artifacts caused by detergent-protein interactions or the variable nature of lipid micelles. Studies on Bacillus cereus sphingomyelinase confirm its utility as a water-soluble substrate [1].

Assay Development Substrate Solubility Method Optimization

Optimal Application Scenarios for HDA-PC


Diagnostic Assays for Niemann-Pick Disease

This compound is the definitive chromogenic substrate for clinical research laboratories developing or performing diagnostic assays for Niemann-Pick disease Types A and B. Its use enables the reliable differentiation between patients, heterozygous carriers, and unaffected individuals by quantifying ASM activity in various biological samples (e.g., leukocytes, fibroblasts). The assay provides a safe, non-radioactive alternative to traditional methods using radiolabeled sphingomyelin [1].

Selective ASM Quantification in Complex Mixtures

Researchers studying sphingolipid metabolism can use this substrate to selectively measure acid sphingomyelinase (ASM) activity in samples containing both ASM and Mg2+-dependent neutral sphingomyelinase (NSM). The compound's established selectivity [1] eliminates the need for prior purification or the use of specific NSM inhibitors, providing a direct and accurate measure of the lysosomal enzyme's activity. This application is particularly valuable in studies of brain tissue, where both enzymes are present [1].

High-Throughput Screening for ASM Modulators

The combination of a chromogenic readout, water solubility, and defined kinetic parameters [1] makes HDA-PC an ideal substrate for high-throughput screening (HTS) campaigns. Pharmaceutical and biotechnology companies can use it to screen large compound libraries for novel inhibitors or activators of ASM, as the simple, detergent-free assay is easily automated and generates a robust colorimetric signal proportional to enzyme activity.

Sphingolipid Metabolism & Lysosomal Function Research

As a well-characterized, synthetic analog of sphingomyelin, this compound serves as a fundamental tool in academic research. Its use is standard practice for enzymology studies of ASM, including detailed kinetic analyses and investigations into the enzyme's role in cellular processes like apoptosis, differentiation, and membrane turnover. The compound's purity and defined enzymatic behavior [1] ensure experimental reproducibility.

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